3,5-Difluorobenzonitrilo

Descripción general

Descripción

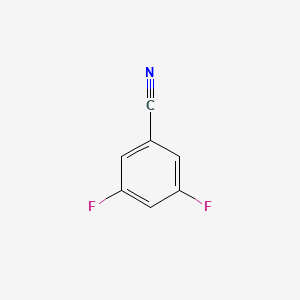

3,5-Difluorobenzonitrile (3,5-DFBN) is an organic compound that belongs to the class of nitriles and has a molecular formula of C7H3F2N. It is a colorless liquid that has a low boiling point and a pungent odor. 3,5-DFBN has a wide range of applications in organic synthesis and is used as a reagent in the synthesis of various organic compounds. It is also used as a catalyst for the synthesis of organic compounds such as amines and alcohols.

Aplicaciones Científicas De Investigación

3,5-Difluorobenzonitrilo: Un análisis completo de las aplicaciones de investigación científica

Estudios de espectroscopia vibracional: El this compound ha sido estudiado por sus números de onda vibracionales y geometría utilizando métodos de química cuántica ab initio. Estos estudios ayudan a comprender la estructura molecular y el comportamiento en diversas condiciones .

Fotoluminiscencia en electrónica orgánica: Este compuesto ha encontrado aplicación en la electrónica orgánica, donde se utiliza como unidad aceptora de electrones en excímeros/excíplexes quirales axialmente, exhibiendo luminiscencia cian. Esta propiedad es particularmente útil en el desarrollo de diodos orgánicos emisores de luz (OLED) .

Química organometálica: En la química organometálica, el this compound ayuda en la conversión de complejos de níquel catalíticamente inactivos a formas activas, facilitando diversas reacciones químicas .

Investigación de seguridad y toxicología: Se ha caracterizado el perfil de seguridad del compuesto, incluida la toxicidad aguda por vía dérmica, inhalatoria y oral, así como el potencial de irritación ocular y cutánea. Esta información es crucial para los protocolos de manejo y las medidas de seguridad en los entornos de investigación .

Determinación de parámetros termodinámicos: La investigación que involucra this compound incluye el cálculo de varios parámetros termodinámicos, que son esenciales para predecir el comportamiento de las reacciones y procesos químicos .

Mecanismo De Acción

Target of Action

3,5-Difluorobenzonitrile is a benzonitrile derivative with two fluorine substituents at the meta-positions . It is primarily used as an electron acceptor unit in axially chiral excimers/exciplexes . It also assists the conversion of catalytically inactive (phosphine) 2 Ni to (phosphine)Ni (alkene), a desired catalyst intermediate in cross-coupling reactions .

Mode of Action

The compound interacts with its targets through nucleophilic aromatic substitution . This interaction results in the expansion of the chromophore size of 3,5-difluorobenzonitrile .

Biochemical Pathways

It is known that the compound plays a role in the formation of axially chiral excimers/exciplexes . These exciplexes display thermally activated delayed fluorescence (TADF), which are promising for OLEDs .

Pharmacokinetics

It is known that the compound is a solid with a melting point of 84-86 °c . These properties may influence its bioavailability.

Result of Action

The action of 3,5-Difluorobenzonitrile results in the formation of axially chiral excimers/exciplexes showing cyan luminescence . The synthesized 3,5-difluorobenzonitrile-carbazol emitters have a photoluminescence quantum yield (PLQY) of 29% and an external quantum efficiency (EQE) of 5.3% .

Propiedades

IUPAC Name |

3,5-difluorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F2N/c8-6-1-5(4-10)2-7(9)3-6/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQXZSEXZQVKCHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60214464 | |

| Record name | 3,5-Difluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60214464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

64248-63-1 | |

| Record name | 3,5-Difluorobenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64248-63-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Difluorobenzonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064248631 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Difluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60214464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-difluorobenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.848 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Can 3,5-Difluorobenzonitrile be used in polymerization reactions?

A: Yes, 3,5-Difluorobenzonitrile has been successfully employed as a monomer in the synthesis of cyclic poly(benzonitrile ether)s []. When reacted with Bisphenol A in sulfolane, it exhibits high reactivity, achieving quantitative conversions []. This reaction produces cyclic oligoethers and polyethers, as confirmed by matrix-assisted laser desorption/time-of-flight mass spectrometry analysis []. Notably, using O,O′-bistrimethylsilyl bisphenol A in dry N-methylpyrrolidone with potassium carbonate as a promoter, the polymerization with 3,5-Difluorobenzonitrile yielded high molecular weight polymers with a significant cyclic content [].

Q2: Has 3,5-Difluorobenzonitrile been used in the development of coordination polymers?

A: Yes, a derivative of 3,5-Difluorobenzonitrile, 3,5-di(1H-imidazol-1-yl)benzonitrile (DICN), serves as a valuable ligand in the construction of coordination polymers []. Under solvothermal conditions, the cyano group in DICN can be hydrolyzed to a carboxylic acid, enabling the formation of coordination polymers through carboxylate and imidazole bonding with various metal salts []. This has led to the synthesis and structural characterization of seven diverse coordination polymers, demonstrating the versatility of 3,5-Difluorobenzonitrile derivatives in materials science [].

Q3: Are there any efficient synthetic routes for the preparation of 2,4-Dichloro-3,5-difluorobenzoic acid?

A: Yes, a practical synthesis of 2,4-Dichloro-3,5-difluorobenzoic acid utilizes commercially available 4-chloro-3,5-difluorobenzonitrile as a starting material []. The synthetic sequence involves a series of well-established transformations, including nitration, selective reduction, diazotization, and chlorination, to achieve the desired product in good yield [].

Q4: Can 3,5-Difluorobenzonitrile be used to prepare liquid crystals?

A: Yes, research indicates that 3,5-Difluorobenzonitrile serves as a key starting material for the synthesis of 5-propyl-2-(3,5-difluorophenyl) pyrimidine, a compound with liquid crystal properties []. The synthesis involves a multistep procedure comprising addition, substitution, and cyclization reactions []. This highlights the potential of 3,5-Difluorobenzonitrile as a building block for advanced materials.

Q5: Has 3,5-Difluorobenzonitrile been explored in the context of photoredox catalysis?

A: Yes, a derivative of 3,5-Difluorobenzonitrile, 2,4,6-tris(diphenylamino)-3,5-difluorobenzonitrile (3DPA2FBN), functions as an effective organophotocatalyst in photoredox-assisted direct α-alkylation reactions of ketones with arylalkenes []. This methodology, facilitated by the catalytic activity of 3DPA2FBN and a Brønsted base like LiOtBu under blue LED irradiation, provides a valuable and atom-economical approach for the α-functionalization of both cyclic and acyclic ketones [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(2-Nitrophenyl)sulfonyl]pyrrolidine](/img/structure/B1349012.png)

![4-(3-Chloro-2-methyl-phenyl)-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1349015.png)

![5-ethyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B1349019.png)

![(4-Cyclohexyl-5-furan-2-yl-4h-[1,2,4]triazol-3-yl-sulfanyl)acetic acid](/img/structure/B1349047.png)